molecular formula C26H18IN3O2 B3138868 3-Iodo-5-nitro-1-trityl-1H-indazole CAS No. 473416-34-1

3-Iodo-5-nitro-1-trityl-1H-indazole

Cat. No. B3138868
CAS RN: 473416-34-1
M. Wt: 531.3 g/mol
InChI Key: MIYWDVQXBRZATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Iodo-5-nitro-1-trityl-1H-indazole” is a chemical compound with the molecular formula C7H4IN3O2 . It is a light yellow solid .


Molecular Structure Analysis

The molecular structure of “3-Iodo-5-nitro-1-trityl-1H-indazole” is characterized by the presence of an indazole ring, which is a heterocyclic compound containing a pyrazole ring fused to a benzene ring . The specific positions of the iodo, nitro, and trityl groups on the indazole ring differentiate this compound from other indazoles.


Chemical Reactions Analysis

While the specific chemical reactions involving “3-Iodo-5-nitro-1-trityl-1H-indazole” are not detailed in the available resources, indazoles in general have been known to undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

“3-Iodo-5-nitro-1-trityl-1H-indazole” is a light yellow solid . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Characterization : Research on compounds structurally related to 3-Iodo-5-nitro-1-trityl-1H-indazole includes the synthesis of mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives. These compounds have been fully characterized via NMR, infrared spectra, elemental analyses, and evaluated for their thermal and sensitivity properties (Chand et al., 2016).

  • Energetic Material Synthesis : Salts of trinitromethyl-substituted triazoles, similar to the 3-Iodo-5-nitro-1-trityl-1H-indazole structure, have been identified as a new class of dense energetic materials with high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).

Biomedical Applications

  • Antitrypanosomal Agents : Derivatives of 3-nitro-1H-1,2,4-triazole, a compound structurally related to 3-Iodo-5-nitro-1-trityl-1H-indazole, have shown significant activity against Trypanosoma cruzi, suggesting potential applications in the development of antitrypanosomal agents (Papadopoulou et al., 2012).

  • Nitric Oxide Synthase Inhibition : Research on 7-nitro-1H-indazole, another related compound, has shown its role as an inhibitor of nitric oxide synthase, indicating potential medical applications in conditions where modulation of nitric oxide levels is beneficial (Sopková-de Oliveira Santos et al., 2000).

Chemical Reactions and Applications

  • Aqueous Synthesis for Chemical and Biomedical Applications : A study on the synthesis of iodo-1,2,3-triazoles, which have significant interest for chemical and biomedical applications, has developed a novel copper-catalyzed aqueous synthesis method. This method is effective for substrates with nucleoside, sugar, and amino acid moieties, indicating its potential utility in the synthesis of compounds like 3-Iodo-5-nitro-1-trityl-1H-indazole (Li et al., 2017).

  • Anion Receptor and Halogen Bond Donor Applications : Iodo-1,2,3-triazoles have been used in preorganized cleft-type anion receptors, exploiting their halogen bond donor ability and hydrogen bond acceptor function. This application suggests potential uses for compounds like 3-Iodo-5-nitro-1-trityl-1H-indazole in anion recognition and halogen bonding studies (Tepper et al., 2015).

properties

IUPAC Name

3-iodo-5-nitro-1-tritylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18IN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYWDVQXBRZATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-nitro-1-trityl-1H-indazole

Synthesis routes and methods

Procedure details

To a solution of 27.5 g of 3-iodo-5-nitro-1H-indazole in 300 ml tetrahydrofuran at 0° C. in an atmosphere of nitrogen gas was added 6.1 g of 60% sodium hydride, and the mixture was stirred at the same temperature for 10 minutes. To the mixture was added 39.8 g of trityl chloride, followed by stirring at room temperature for 1 hour. Water was added and the mixture was diluted with ethyl acetate. The organic layer was sequentially washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The resulting crude crystals were washed with diethyl ether, to give 48.5 g of the title compound as colorless crystals.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-nitro-1-trityl-1H-indazole
Reactant of Route 2
3-Iodo-5-nitro-1-trityl-1H-indazole
Reactant of Route 3
3-Iodo-5-nitro-1-trityl-1H-indazole
Reactant of Route 4
3-Iodo-5-nitro-1-trityl-1H-indazole
Reactant of Route 5
3-Iodo-5-nitro-1-trityl-1H-indazole
Reactant of Route 6
3-Iodo-5-nitro-1-trityl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.